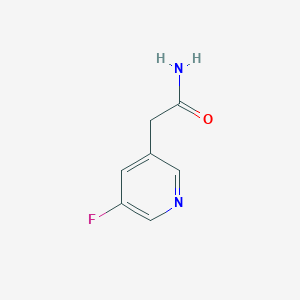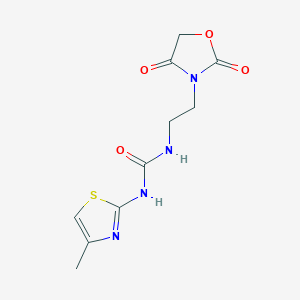![molecular formula C16H21N3O7S B2692291 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 866050-20-6](/img/structure/B2692291.png)
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a complex organic compound . It is related to sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which are intermediates of the antibiotic drug linezolid .
Synthesis Analysis
The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis
The molecular structure of related compounds has been elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . For example, 4-Morpholino-3-nitrophenyl sulfone contains total 58 bond(s); 36 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 2 tertiary amine(s) (aromatic), 2 nitro group(s) (aromatic), 2 ether(s) (aliphatic) and 1 sulfone(s) .Chemical Reactions Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Scientific Research Applications
Pharmacological Research
Compounds with morpholino, nitrophenyl sulfonyl, and piperidine groups often undergo pharmacological research to explore their potential as therapeutic agents. For instance, studies on similar compounds have investigated their effects as anticoagulants, highlighting their utility in improving clinical outcomes for patients undergoing treatments like hemodialysis. Anticoagulants, such as MD 805, have been shown to produce stable antithrombin effects without marked interindividual differences in coagulation time, showcasing the compound's potential in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
Metabolic and Disposition Studies
Investigations into the metabolism and disposition of compounds with structural similarities offer critical insights into their pharmacokinetics and safety profiles. For example, studies on SB-649868, an orexin receptor antagonist, detail its extensive metabolism and elimination pathways in humans, providing a foundation for understanding the metabolic fate of similar compounds. Such research underscores the importance of identifying major metabolites and understanding their pharmacological activities to assess the safety and efficacy of new therapeutic agents (Renzulli et al., 2011).
Future Directions
The future directions for “1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” and related compounds could involve further exploration of their antimicrobial activity and potential applications in medicine . Additionally, the development of more efficient and stereoselective synthesis methods could be a focus of future research .
properties
IUPAC Name |
1-(4-morpholin-4-yl-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S/c20-16(21)12-3-5-18(6-4-12)27(24,25)13-1-2-14(15(11-13)19(22)23)17-7-9-26-10-8-17/h1-2,11-12H,3-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGYLLHOHSCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)

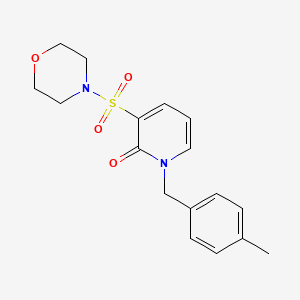
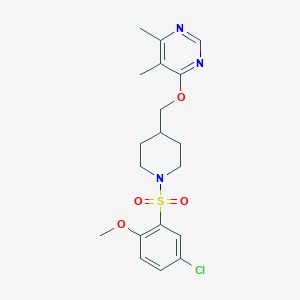
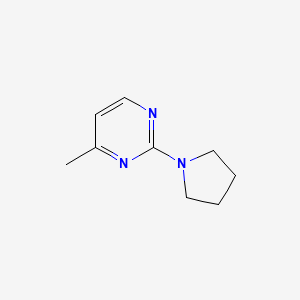
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)
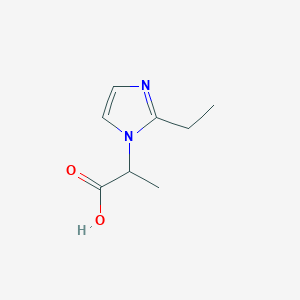

![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
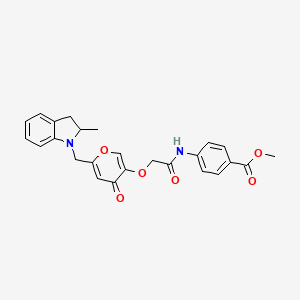
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
